N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine
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Overview
Description
N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H23N3. It is a derivative of piperazine and is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring and a dimethylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with a suitable alkylating agent. One common method is the alkylation of piperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the piperazine ring allows it to bind to receptor sites, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine: A compound with a similar structure but containing a phenothiazine ring.
N,N-Dimethyl-2-(1-piperazinyl)ethylamine: Another piperazine derivative with a different alkyl chain length.
N,N-Dimethyl-2-(1-piperazinyl)butan-1-amine: A compound with a longer alkyl chain compared to N,N-Dimethyl-2-(piperazin-1-yl)propan-1-amine.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
82516-24-3 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-9(8-11(2)3)12-6-4-10-5-7-12/h9-10H,4-8H2,1-3H3 |
InChI Key |
GQNMIWTUNCXLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1CCNCC1 |
Origin of Product |
United States |
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